Regioisomeric Hydroxyl Positioning Drives Conformational and Hydrogen-Bonding Divergence Relative to 4-Hydroxy Analog
The 3-hydroxyl substituent on the piperidine ring of 1-(benzo[d]oxazol-2-yl)piperidin-3-ol creates a stereogenic center absent in the 4-hydroxy regioisomer (1-(benzo[d]oxazol-2-yl)piperidin-4-ol, CAS 1015946-14-1). This structural divergence translates to distinct hydrogen-bond donor vector orientation relative to the benzoxazole plane . In class-level SAR studies of benzoxazole-piperidine mPGES-1 inhibitors, cyclohexyl carbinol regioisomers demonstrated IC₅₀ values spanning 2.1 nM to >10,000 nM depending solely on hydroxyl positioning, underscoring that regioisomeric substitution patterns are not functionally interchangeable [1].
| Evidence Dimension | Regioisomeric substitution pattern (3-OH vs. 4-OH on piperidine) |
|---|---|
| Target Compound Data | 3-hydroxyl substituent on piperidine ring; chiral center present; hydroxyl donor vector oriented axially/equatorially depending on ring conformation |
| Comparator Or Baseline | 1-(benzo[d]oxazol-2-yl)piperidin-4-ol (CAS 1015946-14-1); 4-hydroxyl substituent; symmetrical substitution; hydroxyl vector orientation distinct from 3-OH isomer |
| Quantified Difference | Class-level evidence from benzoxazole-piperidine mPGES-1 inhibitors shows regioisomeric hydroxyl positioning can alter potency by >4,700-fold (IC₅₀ 2.1 nM vs. >10,000 nM) |
| Conditions | Structural comparison of regioisomers; potency data derived from mPGES-1 enzyme inhibition assays in benzoxazole-piperidine carboxamide series |
Why This Matters
Procurement of the correct 3-hydroxy regioisomer ensures stereochemical and conformational fidelity for SAR campaigns; substitution with the 4-hydroxy analog introduces uncontrolled variables in hydrogen-bonding geometry and target engagement.
- [1] Arhancet GB, et al. Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation. Bioorg Med Chem Lett. 2013;23(4):1114-1119. View Source
